molecular formula C6H12ClNO2 B554962 Methyl L-prolinate hydrochloride CAS No. 2133-40-6

Methyl L-prolinate hydrochloride

Cat. No. B554962
CAS RN: 2133-40-6
M. Wt: 165.62 g/mol
InChI Key: HQEIPVHJHZTMDP-JEDNCBNOSA-N
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Description

“Methyl L-prolinate hydrochloride” is also known as “(S)-Methyl pyrrolidine-2-carboxylate hydrochloride” or “L-Pro-OMe HCl”. It is used as a building block in peptide synthesis . It can also act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .


Synthesis Analysis

The synthesis of “Methyl L-prolinate hydrochloride” involves the reaction of (S) -1- (tert-butoxycarbonyl) pyrrolidine-2-carboxylic acid with sulfoxide chloride in methanol. The mixture is stirred in an ice-bath for 30 minutes, and then stirred at 70°C for 7 hours .


Molecular Structure Analysis

The molecular formula of “Methyl L-prolinate hydrochloride” is C6H12ClNO2. The molecular weight is 165.62 .


Chemical Reactions Analysis

“Methyl L-prolinate hydrochloride” can be used as a reactant to prepare prolylproline . It can also be used to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .


Physical And Chemical Properties Analysis

“Methyl L-prolinate hydrochloride” appears as a colourless crystalline solid. It has a melting point range of 69 - 71 °C and a boiling point of 55 °C at 11mmHg . It is hygroscopic and heat sensitive .

Scientific Research Applications

  • Vibrational Spectroscopy and Computational Analysis : Balachandran et al. (2014) synthesized methyl L-prolinate hydrochloride and analyzed its properties using Fourier transform infrared and Raman spectra, along with computational methods. They studied its structure, atomic charge distributions, vibrational frequencies, and thermodynamic properties, providing insights into the charge transfer behavior within the molecule (Balachandran, Boobalan, Amaladasan, & Velmathi, 2014).

  • Synthesis Methods : Lan-xiang (2008) developed an improved synthesis method for L-prolinamide, utilizing L-proline and methyl L-prolinate hydrochloride. This method addressed issues like crystallization difficulties and reduced the need for anhydrous methanol, enhancing the synthesis efficiency (Lan-xiang, 2008).

  • Organocatalysis Applications : Gruttadauria, Giacalone, and Noto (2008) reviewed the use of L-proline and its derivatives, including methyl L-prolinate hydrochloride, as organocatalysts in various chemical reactions. They emphasized the substances' recyclability and reusability, highlighting their role in sustainable chemistry (Gruttadauria, Giacalone, & Noto, 2008).

  • Peptide Synthesis : Suter et al. (2000) explored the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative of methyl L-prolinate hydrochloride, for peptide synthesis. They demonstrated its application as a dipeptide building block in the creation of nonapeptides, which are significant in antibiotic development (Suter, Stoykova, Linden, & Heimgartner, 2000).

  • Ionic Liquids for Drug Permeation Enhancement : Zheng et al. (2020) investigated novel ionic liquids based on amino acids, including L-proline methyl ester hydrochloride, for enhancing skin permeation in drug delivery. They studied their effects on skin barrier function and suggested potential applications in transdermal delivery systems (Zheng, Zhao, Yang, Li, & Wang, 2020).

  • Catalysis in Organic Synthesis : Khaligh et al. (2020) demonstrated the use of L-prolinate derivatives, like methyl L-prolinate hydrochloride, as catalysts in organic synthesis. Their study showed the potential for eco-friendly conditions and efficient synthesis processes in creating complex organic molecules (Khaligh, Mihankhah, Gorjian, & Johan, 2020).

Safety And Hazards

“Methyl L-prolinate hydrochloride” causes skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEIPVHJHZTMDP-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-prolinate hydrochloride

CAS RN

2133-40-6
Record name L-Proline, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2133-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-prolinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl L-prolinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL L-PROLINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LWL7P890M
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
V Balachandran, M Boobalan, M Amaladasan… - Spectroscopy …, 2014 - Taylor & Francis
… The optimized geometry and labeling of atoms in methyl L-prolinate hydrochloride are given … that the crystallographic data of methyl L-prolinate hydrochloride is not available in the …
Number of citations: 2 www.tandfonline.com
H Tang, G Zhao, Z Zhou, Q Zhou, C Tang - Tetrahedron letters, 2006 - Elsevier
… A chiral benzodiazepine derivative 1 was synthesized starting from o-nitrobenzoyl chloride and methyl l-prolinate hydrochloride. Diastereomeric (1R,2R,1′S)-(+)-2-[N-methyl-N-(α-…
Number of citations: 49 www.sciencedirect.com
SY Wu, JE Casida - Phosphorus, Sulfur, and Silicon and the …, 1995 - Taylor & Francis
… by a dry ice-acetone bath, methyl L-prolinate hydrochloride (1 mmol) and triethylamine (2 mmol) were added. After stirring at -60C to room temperature for 1 h, the 6a or 6b produced …
Number of citations: 14 www.tandfonline.com
J Fernández‐Valparis, P Romea… - European Journal of …, 2019 - Wiley Online Library
… Reaction of 1 with methyl L-prolinate hydrochloride. Synthesis of 9f: A mixture of 1 (122 mg, 0.5 mmol), methyl L-prolinate hydrochloride (91 mg, 0.55 mmol), and iPr 2 NEt (174 µL, 1.0 …
ZW Wang, KL Wang, MB Cui, QM Wang - Science in China Series B …, 2009 - Springer
… The addition and evaporation process was repeated twice more and methyl L-prolinate hydrochloride was obtained as a colorless oil, which was cooled to 0℃ for 12 h to afford a hygro…
Number of citations: 9 link.springer.com
JP Nandy, EN Prabhakaran, SK Kumar… - The Journal of …, 2003 - ACS Publications
A novel chemo- and diastereoselective aerobic epoxidation of the N-cinnamoyl peptides catalyzed by polyaniline-supported cobalt(II) salen (PASCOS) is described. The N-cinnamoyl …
Number of citations: 34 pubs.acs.org
Z Wang, P Wei, L Wang, Q Wang - Journal of agricultural and food …, 2012 - ACS Publications
On the basis of our previous structure–activity relationship (SAR) and antiviral mechanism studies, a series of phenanthroindolizidines and their analogues 3–20 were designed, …
Number of citations: 82 pubs.acs.org
SC Ghosh, JSY Ngiam, AM Seayad… - The Journal of …, 2012 - ACS Publications
… Similar to the case of secondary amide formation, chiral amide (5e) was obtained with methyl l-prolinate hydrochloride. Nevertheless, aliphatic aldehydes remained difficult substrates, …
Number of citations: 239 pubs.acs.org
YA Zolotarev, AA Kurganov, VA Davankov - Talanta, 1978 - Elsevier
The dissociation constants of the carboxyl groups (pK a1 = 2.2, n = 1.8) and amino groups (pK a2 = 9.5, n 2 = 1.6) of a sorbent prepared by reacting l-proline with a cross-linked …
Number of citations: 13 www.sciencedirect.com
VA Davankov, YA Zolotarev - Journal of Chromatography A, 1978 - Elsevier
… 6 for methyl-L-prolinate hydrochloride. The initial L-aho-Hyp was synthesized from ~43y-p according to a scheme’ involving inversion of configuration at the ycarbon atom: …
Number of citations: 15 www.sciencedirect.com

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